Anagrelide-13C3

Description

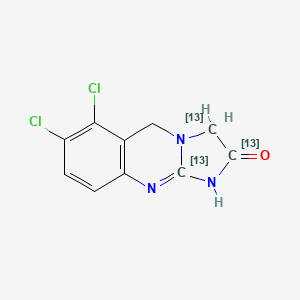

Structure

3D Structure

Properties

IUPAC Name |

6,7-dichloro-3,5-dihydro-1H-(2,4,5-13C3)imidazolo[2,1-b]quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7/h1-2H,3-4H2,(H,13,14,16)/i4+1,8+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBXOEAOVRKTNQ-PTCNTQLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C=CC(=C2Cl)Cl)N=[13C]3N1[13CH2][13C](=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Anagrelide-13C3: Chemical Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagrelide is a medication used for the treatment of essential thrombocythemia and other myeloproliferative neoplasms characterized by elevated platelet counts.[1][2] Its isotopically labeled analog, Anagrelide-13C3, serves as a critical internal standard for bioanalytical studies, enabling precise and accurate quantification of the parent drug in biological matrices. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound, with a focus on detailed methodologies for its synthesis, analysis, and use in key in vitro assays.

Chemical Structure and Properties

Anagrelide is a quinazoline derivative with the chemical name 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one.[1] The "-13C3" designation in this compound indicates that three of the carbon atoms in the molecule have been replaced with the stable isotope carbon-13. This isotopic labeling minimally alters the chemical properties of the molecule but provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification.

Table 1: Chemical and Physical Properties of Anagrelide and this compound

| Property | Anagrelide | This compound |

| Chemical Formula | C₁₀H₇Cl₂N₃O[2] | C₇¹³C₃H₇Cl₂N₃O[3] |

| Molecular Weight | 256.09 g/mol | 259.07 g/mol |

| CAS Number | 68475-42-3 | 1219531-58-4 |

| Melting Point | 280 °C | Not explicitly available, expected to be very similar to Anagrelide. |

| Solubility | Very slightly soluble in water. Soluble in DMSO (~2 mg/mL) and dimethylformamide (~0.25 mg/mL). The hydrochloride salt is slightly soluble in DMSO and dimethylformamide. | Not explicitly available, expected to have similar solubility to Anagrelide. |

| Appearance | Crystalline solid | Not explicitly available, typically a solid. |

Synthesis of this compound

To introduce the 13C3 label, a suitable 13C-labeled precursor would be required. One potential strategy would involve the use of [1,2,3-¹³C₃]glycine ethyl ester in the initial condensation step.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Mechanism of Action of Anagrelide

Anagrelide's primary therapeutic effect is the reduction of platelet counts. This is achieved through a multi-faceted mechanism of action that primarily involves the inhibition of megakaryocyte maturation and the inhibition of phosphodiesterase III (PDE3).

Inhibition of Megakaryocyte Maturation

Anagrelide interferes with the late stages of megakaryopoiesis, the process of platelet production. It specifically inhibits the maturation of megakaryocytes, the large bone marrow cells that fragment into platelets. Studies have shown that therapeutic concentrations of anagrelide lead to a decrease in the size and ploidy of megakaryocytes, resulting in reduced platelet production.

Phosphodiesterase III (PDE3) Inhibition

Anagrelide is a potent inhibitor of phosphodiesterase III (PDE3), with an IC₅₀ of 36 nM for the human platelet enzyme. PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, anagrelide increases intracellular cAMP levels. While this contributes to its anti-platelet aggregation effects at higher concentrations, the platelet-lowering effect is thought to be mediated through a different pathway. Recent research suggests that anagrelide acts as a "molecular glue," stabilizing a complex between PDE3A and Schlafen 12 (SLFN12), which in turn activates the RNase activity of SLFN12, leading to the inhibition of cancer cell growth.

Signaling Pathway of Anagrelide's Action:

Caption: Anagrelide's molecular glue mechanism.

Experimental Protocols

Bioanalytical Method for Anagrelide Quantification using this compound

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Anagrelide in human plasma, using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Anagrelide and this compound in DMSO.

-

Prepare serial dilutions of the Anagrelide stock solution in a 1:1 mixture of acetonitrile and water to create calibration standards ranging from 0.05 to 10 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Prepare a working solution of this compound (internal standard) at a concentration of 2 µg/mL in a 2:8 mixture of acetonitrile and water.

2. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the this compound internal standard working solution.

-

Add 50 µL of 1 M ammonium formate (pH 3).

-

Add 650 µL of methyl tert-butyl ether (MTBE) and vortex for 20 minutes.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer approximately 420 µL of the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of 40% acetonitrile in water.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.6 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Anagrelide: Monitor the transition from the protonated molecule [M+H]⁺ to a specific product ion.

-

This compound: Monitor the transition from its protonated molecule [M+H]⁺ to the corresponding product ion.

-

-

Optimize collision energy and other MS parameters for maximum sensitivity.

-

Workflow for Bioanalytical Quantification:

Caption: Bioanalytical workflow using this compound.

In Vitro Megakaryocyte Maturation Assay

This assay evaluates the effect of Anagrelide on the maturation of megakaryocytes derived from human CD34+ progenitor cells.

1. Cell Culture:

-

Isolate CD34+ progenitor cells from human cord blood or bone marrow.

-

Culture the cells in a suitable medium (e.g., Iscove's Modified Dulbecco's Medium) supplemented with thrombopoietin (TPO) and other growth factors to induce megakaryocytic differentiation.

2. Anagrelide Treatment:

-

On day 5 of culture, add varying concentrations of Anagrelide (e.g., 0, 1, 10, 100 nM) to the cell cultures.

-

Continue the culture for an additional 5-7 days.

3. Analysis of Megakaryocyte Maturation:

-

Flow Cytometry:

-

Harvest the cells and stain with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as CD41a and CD42b.

-

Analyze the expression of these markers using a flow cytometer to determine the percentage of mature megakaryocytes.

-

-

Ploidy Analysis:

-

Fix and permeabilize the cells.

-

Stain the cells with a DNA-binding dye (e.g., propidium iodide).

-

Analyze the DNA content by flow cytometry to determine the ploidy level of the megakaryocytes. A decrease in higher ploidy levels (e.g., 16N, 32N) indicates an inhibition of maturation.

-

-

Morphological Analysis:

-

Prepare cytospin slides of the cultured cells.

-

Stain the slides with May-Grünwald-Giemsa stain.

-

Examine the morphology of the megakaryocytes under a microscope to assess size and cytoplasmic maturation.

-

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Anagrelide in biological samples. Its use as an internal standard in LC-MS/MS assays is crucial for pharmacokinetic and bioequivalence studies in drug development. Understanding the chemical properties, synthesis, and mechanism of action of Anagrelide, along with detailed experimental protocols, provides researchers and scientists with the necessary knowledge to effectively utilize this important labeled compound in their studies. The provided methodologies for bioanalysis and in vitro assays serve as a foundation for further investigation into the pharmacology and clinical applications of Anagrelide.

References

Synthesis and characterization of Anagrelide-13C3

An in-depth technical guide on the synthesis and characterization of Anagrelide-13C3 for researchers, scientists, and drug development professionals.

Abstract

Anagrelide is a medication utilized for the treatment of essential thrombocythemia and other myeloproliferative neoplasms by reducing elevated platelet counts.[1][2] The isotopically labeled analog, this compound, serves as a crucial internal standard for pharmacokinetic and bioanalytical studies, enabling precise quantification of the parent drug in biological matrices.[3] This guide details a proposed synthetic route for this compound, outlines comprehensive characterization methodologies, and discusses its application in bioanalytical assays. Additionally, the known mechanism of action of Anagrelide is described with illustrative signaling pathways.

Proposed Synthesis of this compound

The synthesis of this compound can be adapted from established methods for the synthesis of unlabeled Anagrelide.[4] A plausible approach involves the use of a 13C-labeled precursor. The following proposed synthesis starts from a commercially available 13C-labeled starting material and follows a multi-step reaction sequence.

Synthetic Workflow

The proposed synthesis of this compound involves a three-step process starting from 2,3-dichloro-6-nitrobenzyl chloride and ethyl glycinate-13C2,15N, which would need to be sourced with the appropriate isotopic labeling for the final product. For the purpose of this guide, we will assume the availability of a suitable 13C3-labeled precursor. A general synthesis is presented below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate-13C3

-

To a solution of 2,3-dichloro-6-nitrobenzyl chloride (1.0 eq) in dichloromethane (10 vol), add triethylamine (1.2 eq).

-

Add a solution of 13C3-labeled ethyl glycinate (1.1 eq) in dichloromethane (2 vol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate-13C3.

Step 2: Synthesis of Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate-13C3 hydrobromide

-

Dissolve Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate-13C3 (1.0 eq) in concentrated hydrochloric acid (8.5 vol).

-

Cool the solution to 15-20°C.

-

Slowly add a solution of stannous chloride dihydrate (3.1 eq) in concentrated hydrochloric acid (11 vol) over 2 hours, maintaining the temperature at 15-20°C.

-

Heat the mixture to 40-45°C and stir for 1 hour.

-

Cool the reaction to 15-20°C and stir for 15 minutes.

-

Filter the resulting solid.

-

To the intermediate, add toluene and cyanogen bromide (1.2 eq) and reflux for 4-6 hours.

-

Cool the mixture and filter the precipitate to obtain Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate-13C3 hydrobromide.

Step 3: Synthesis of this compound

-

Suspend Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate-13C3 hydrobromide (1.0 eq) in isopropyl alcohol (10 vol).

-

Add triethylamine (1.1 eq) and reflux the mixture for 2 hours.

-

Cool the reaction mixture to 20-25°C.

-

Filter the solid, wash with chilled isopropyl alcohol, and dry under vacuum to yield this compound.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Characterization Data

The following table summarizes the expected characterization data for this compound.

| Parameter | Method | Expected Result |

| Molecular Formula | - | C₇¹³C₃H₇Cl₂N₃O |

| Molecular Weight | MS | ~259.09 g/mol |

| Mass Spectrum (m/z) | LC-MS/MS | [M+H]⁺ at ~260.0, showing a +3 mass shift compared to unlabeled Anagrelide. |

| ¹H NMR | NMR | Spectrum should be consistent with the structure of Anagrelide, with potential minor shifts due to ¹³C coupling. |

| ¹³C NMR | NMR | Enhanced signals for the three ¹³C-labeled carbons, confirming isotopic incorporation. |

| Purity | HPLC | ≥98% |

| Isotopic Enrichment | MS | ≥99% for ¹³C₃ |

Experimental Protocols for Characterization

Mass Spectrometry (LC-MS/MS)

-

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol).

-

Dilute the stock solution to a final concentration of 1 µg/mL.

-

Inject the sample into an LC-MS/MS system.

-

Use a C18 column with a gradient elution of mobile phase A (0.1% formic acid in water) and mobile phase B (methanol).

-

Set the mass spectrometer to positive electrospray ionization (ESI+) mode.

-

Monitor for the parent ion of this compound and its fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analyze the chemical shifts, coupling constants, and integration to confirm the structure and the position of the ¹³C labels.

High-Performance Liquid Chromatography (HPLC)

-

Prepare a 1 mg/mL solution of this compound.

-

Use a C18 HPLC column.

-

Employ a mobile phase gradient of water and acetonitrile with 0.1% trifluoroacetic acid.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Calculate the purity based on the peak area percentage.

Application in Bioanalytical Methods

This compound is primarily used as an internal standard in the quantification of Anagrelide in biological samples by LC-MS/MS.

Bioanalytical Workflow

Caption: Bioanalytical workflow using this compound.

Experimental Protocol for Plasma Sample Analysis

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of this compound internal standard working solution.

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile for protein precipitation and vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

-

Monitor the ion transitions for Anagrelide (e.g., m/z 256.0 -> 198.9) and this compound (e.g., m/z 259.1 -> 199.9).

-

Construct a calibration curve by plotting the peak area ratio of Anagrelide to this compound against the concentration of Anagrelide standards.

-

Determine the concentration of Anagrelide in the plasma samples from the calibration curve.

Mechanism of Action of Anagrelide

Anagrelide's primary therapeutic effect is the reduction of platelet count in patients with essential thrombocythemia. This is achieved through the inhibition of megakaryocyte maturation.

Anagrelide is an inhibitor of phosphodiesterase III (PDE3). The inhibition of PDE3 in megakaryocytes disrupts the signaling pathways necessary for their maturation, leading to a decrease in platelet production. Additionally, at higher doses, Anagrelide can inhibit platelet aggregation.

Recent studies have also elucidated a signaling pathway involving the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and the subsequent activation of activating transcription factor 4 (ATF4). This pathway is linked to the anti-megakaryopoietic activity of Anagrelide.

Signaling Pathway

Caption: Anagrelide's mechanism of action signaling pathway.

Conclusion

The synthesis and characterization of this compound are critical for advancing the clinical development and understanding of Anagrelide. This guide provides a comprehensive overview of a proposed synthetic route, detailed characterization methods, and its application as an internal standard in bioanalytical assays. The elucidated mechanism of action of Anagrelide further underscores the importance of precise quantitative analysis in relating drug exposure to its pharmacological effects. The methodologies and data presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug metabolism.

References

- 1. Anagrelide - Wikipedia [en.wikipedia.org]

- 2. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6388073B1 - Method for the manufacture of anagrelide - Google Patents [patents.google.com]

Labeled anagrelide for preclinical studies

An In-Depth Technical Guide to Labeled Anagrelide for Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagrelide is a quinazoline derivative primarily used to treat thrombocythemia, a condition characterized by an elevated platelet count.[1] Its mechanism of action involves the inhibition of megakaryocyte maturation, the precursor cells to platelets.[2] While the clinical efficacy of anagrelide is well-established, its detailed preclinical evaluation often necessitates the use of labeled forms to trace its biodistribution, pharmacokinetics, and target engagement. This technical guide provides a comprehensive overview of the available information on labeled anagrelide for preclinical research, including its mechanism of action, potential labeling strategies, and relevant experimental protocols.

Mechanism of Action

Anagrelide's primary therapeutic effect is the reduction of platelet count, which is achieved by disrupting the maturation of megakaryocytes.[2][3] This effect is mediated through complex signaling pathways.

Inhibition of Megakaryopoiesis

Anagrelide interferes with the later stages of megakaryocyte development, leading to a decrease in their size and ploidy.[3] This disruption in maturation ultimately results in a reduced production of platelets.

Key Signaling Pathways

Two interconnected signaling pathways are central to anagrelide's mechanism of action:

-

PDE3A-SLFN12 Pathway: Anagrelide acts as a molecular glue, inducing a complex between phosphodiesterase 3A (PDE3A) and Schlafen 12 (SLFN12). This interaction is thought to be crucial for the drug's effects on cell differentiation and, in some contexts, for inducing apoptosis.

-

eIF2α/ATF4 Pathway: Anagrelide has been shown to induce the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to increased levels of Activating Transcription Factor 4 (ATF4). This pathway is a key regulator of the integrated stress response and plays a significant role in inhibiting megakaryocyte differentiation.

Labeling Strategies for Anagrelide

Isotopic Labeling (Radiolabeling)

Isotopic labeling involves replacing one or more atoms of the anagrelide molecule with their radioactive isotopes. Common isotopes for this purpose include Carbon-14 (¹⁴C) and Tritium (³H). A patent for the preparation of anagrelide mentions the potential for isotopic labeling with various isotopes, including ¹⁴C and ³H, suggesting it can be achieved using appropriately labeled reagents in the synthesis process.

General Synthetic Approach for ¹⁴C-Anagrelide (Hypothetical):

Based on the known synthesis of anagrelide, a potential route for ¹⁴C-labeling could involve the introduction of a ¹⁴C-labeled precursor. For instance, if using a synthetic route that involves cyanogen bromide, a [¹⁴C]cyanogen bromide could be employed.

-

Precursor: A suitable non-labeled anagrelide precursor.

-

Labeling Reagent: [¹⁴C]Cyanogen bromide.

-

Reaction: Cyclization reaction to form the quinazoline ring system.

-

Purification: High-performance liquid chromatography (HPLC) is typically used to purify the radiolabeled product and to determine its radiochemical purity.

Fluorescent Labeling

Fluorescent labeling of small molecules like anagrelide can be challenging without affecting their biological activity. Anagrelide, a quinazolinone derivative, does not possess common functional groups amenable to standard fluorescent dye conjugation (e.g., primary amines, thiols). However, synthetic strategies could be developed to introduce a reactive handle for dye attachment, or fluorescent quinazolinone derivatives could be synthesized.

Hypothetical Strategy for Fluorescent Labeling:

One approach could involve synthesizing an anagrelide analog with a linker arm terminating in a reactive group (e.g., an amine or a carboxylic acid). This functionalized analog could then be reacted with an amine-reactive (e.g., NHS ester) or carboxyl-reactive (e.g., carbodiimide) fluorescent dye. It is crucial to note that any modification to the anagrelide structure would require thorough validation to ensure that the pharmacological properties are not significantly altered.

Experimental Protocols

Detailed, validated experimental protocols for preclinical studies using labeled anagrelide are not publicly available. Therefore, the following sections provide generalized protocols based on standard methodologies for similar compounds.

In Vitro Radioligand Binding Assay

This assay can be used to determine the binding affinity of labeled anagrelide to its target, such as PDE3A.

Materials:

-

Radiolabeled anagrelide (e.g., [³H]anagrelide) of high specific activity.

-

Cell membranes or purified protein expressing the target receptor (e.g., PDE3A).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Unlabeled anagrelide for competition studies.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Protocol:

-

Incubation: In a 96-well plate, combine the cell membranes/purified protein, radiolabeled anagrelide at a fixed concentration (typically at or below its Kd), and varying concentrations of unlabeled anagrelide (for competition binding).

-

Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine the IC₅₀ of the unlabeled anagrelide, from which the binding affinity (Ki) can be calculated.

Preclinical In Vivo Biodistribution Study

This study is essential to understand the distribution and accumulation of labeled anagrelide in different organs and tissues.

Materials:

-

Radiolabeled anagrelide (e.g., [¹⁴C]anagrelide).

-

Animal model (e.g., mice or rats).

-

Anesthesia.

-

Gamma counter or liquid scintillation counter for sample analysis.

Protocol:

-

Administration: Administer a known amount of radiolabeled anagrelide to the animals via a relevant route (e.g., intravenous or oral).

-

Time Points: At various time points post-administration (e.g., 1, 4, 24, and 48 hours), euthanize a cohort of animals.

-

Tissue Collection: Dissect and collect organs and tissues of interest (e.g., blood, liver, kidneys, spleen, heart, lungs, brain, and tumor if applicable).

-

Sample Processing: Weigh each tissue sample and homogenize if necessary.

-

Quantification: Measure the radioactivity in each sample using a gamma counter or liquid scintillation counter.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

Data Presentation

Quantitative data from preclinical studies should be summarized in clearly structured tables for easy comparison.

Pharmacokinetic Parameters of Unlabeled Anagrelide in Rodents

While specific data for labeled anagrelide is not available, a study investigating a subcutaneously administered formulation of anagrelide in Sprague-Dawley rats provides valuable pharmacokinetic insights.

| Parameter | Intravenous (IV) | Oral (PO) | Subcutaneous (SC) |

| Dose | 1 mg/kg | 5 mg/kg | 5 mg/kg |

| Cmax (ng/mL) | 135.7 ± 28.5 | 28.3 ± 9.4 | 12.1 ± 2.7 |

| Tmax (h) | 0.08 | 1.0 | 1.0 |

| AUC₀-t (ng·h/mL) | 56.4 ± 10.2 | 68.7 ± 21.3 | 153.2 ± 31.8 |

| t₁/₂ (h) | 0.8 ± 0.2 | 1.5 ± 0.4 | 14.2 ± 4.9 |

Data adapted from a study on subcutaneous anagrelide administration in rodents. Note: These values are for unlabeled anagrelide and may differ for labeled versions.

Visualization of Signaling Pathways and Workflows

Anagrelide's Mechanism of Action: Signaling Pathways

Caption: Signaling pathways modulated by anagrelide.

Experimental Workflow for Preclinical Evaluation of Labeled Anagrelide

Caption: General workflow for preclinical studies.

Conclusion

The development and utilization of labeled anagrelide are crucial for a comprehensive understanding of its preclinical pharmacology. While detailed protocols for the synthesis of radiolabeled and fluorescently labeled anagrelide are not widely published, this guide provides an overview of the key concepts, potential strategies, and generalized experimental workflows. Further research is needed to develop and validate specific labeled anagrelide compounds to facilitate more precise preclinical investigations into its mechanism of action, biodistribution, and target engagement. The information provided herein serves as a foundational resource for researchers embarking on such studies.

References

An In-Depth Technical Guide to Anagrelide and its Stable Isotope-Labeled Metabolites

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction

Anagrelide is an oral imidazoquinazoline derivative indicated for the treatment of thrombocythemia, particularly in patients with myeloproliferative neoplasms, to reduce elevated platelet counts and the associated risk of thrombosis.[1][2][3] Its primary therapeutic action stems from its ability to interfere with the maturation of megakaryocytes, the bone marrow cells responsible for producing platelets.[4][5] The drug undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP1A2, leading to the formation of several metabolites. Of these, two are of principal interest: the active metabolite 6,7-dichloro-3-hydroxy-1,5 dihydro-imidazo[2,1-b]quinazolin-2-one (commonly known as 3-hydroxy anagrelide or BCH24426) and the inactive metabolite 2-amino-5,6-dichloro-3,4,-dihydroquinazoline (RL603).

The active metabolite, BCH24426, contributes significantly to the overall pharmacological profile, exhibiting potent biological activity. Understanding the distinct and overlapping activities of the parent drug and its metabolites is crucial for a complete picture of its efficacy and side-effect profile.

In drug development and clinical pharmacology, the precise quantification of a drug and its metabolites in biological matrices is paramount. Stable isotope labeling is a cornerstone technique for these bioanalytical assays. By incorporating stable isotopes such as ¹³C or ²H (deuterium) into the drug molecule, a stable isotope-labeled (SIL) internal standard is created. When used in liquid chromatography-mass spectrometry (LC-MS) assays, these SIL internal standards allow for highly accurate and precise quantification by correcting for variability in sample preparation and matrix-induced ionization effects. This guide provides a comprehensive overview of anagrelide's mechanism, metabolism, and quantitative data, with a focus on the role of its metabolites and the application of stable isotope labeling in its analysis.

Mechanism of Action

Anagrelide's mechanism of action is multifaceted, primarily characterized by its targeted effect on megakaryocyte development, which is distinct from its secondary activity as a phosphodiesterase inhibitor.

Primary Anti-Megakaryopoietic Effect

The platelet-lowering effect of anagrelide is achieved by inhibiting the maturation of megakaryocytes. This action disrupts the post-mitotic phase of megakaryocyte development, resulting in a reduction in their size and ploidy and, consequently, a decrease in platelet production. This effect is highly selective for the megakaryocytic lineage.

Recent studies suggest that this anti-megakaryopoietic activity may be linked to the induction of the eIF2α/ATF4 signaling pathway. Anagrelide has been shown to induce the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn increases levels of Activating Transcription Factor 4 (ATF4). ATF4 is a key transcription factor that can block megakaryocyte growth, providing a potential molecular basis for anagrelide's primary therapeutic effect. Importantly, this platelet-lowering mechanism appears to be independent of the drug's activity on phosphodiesterase III (PDE-III).

Secondary Phosphodiesterase III (PDE-III) Inhibition

Anagrelide and, more potently, its active metabolite BCH24426 are inhibitors of cyclic AMP (cAMP) phosphodiesterase III (PDE-III). Inhibition of PDE-III leads to an increase in intracellular cAMP levels. In platelets, this can inhibit aggregation, but this effect is typically observed only at anagrelide doses higher than those required to lower the platelet count. The more significant consequence of PDE-III inhibition is its impact on the cardiovascular system, leading to positive inotropic and vasodilatory effects that can manifest as palpitations, tachycardia, and other cardiac side effects. The active metabolite BCH24426 is approximately 40 times more potent as a PDE-III inhibitor than the parent drug, suggesting it is the primary driver of these cardiovascular effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ANAGRELIDE HYDROCHLORIDE CAPSULESRx only [dailymed.nlm.nih.gov]

- 3. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Anagrelide Hydrochloride? [synapse.patsnap.com]

- 5. Anagrelide - Wikipedia [en.wikipedia.org]

Anagrelide-13C3 supplier and certificate of analysis

This guide provides an in-depth overview of Anagrelide-13C3, a labeled internal standard for the quantitation of Anagrelide. It is intended for researchers, scientists, and professionals in drug development, offering key information on suppliers, chemical properties, and relevant experimental protocols.

This compound Suppliers and Chemical Properties

This compound is available from several reputable suppliers specializing in reference standards and research chemicals. While a comprehensive Certificate of Analysis for a specific lot can be obtained directly from the suppliers, the following tables summarize the publicly available data.

Table 1: this compound Supplier Information

| Supplier | Website | Contact Information | Notes |

| Simson Pharma Limited | simsonpharma.com | --INVALID-LINK-- | States that every compound is accompanied by a Certificate of Analysis.[1] |

| ChemicalBook | chemicalbook.com | - | Lists multiple suppliers. |

| Cayman Chemical | caymanchem.com | - | Provides technical information on Anagrelide. |

| Adva Tech Group Inc. | advatechgroup.com | - | Lists 3-Hydroxy this compound.[2] |

| Pharmaffiliates | pharmaffiliates.com | - | Lists this compound and related impurities.[3][4] |

| Labmix24 | labmix24.com | --INVALID-LINK-- | Offers this compound from Toronto Research Chemicals (TRC).[5] |

| Acanthus Research | acanthusresearch.com | --INVALID-LINK-- | Lists this compound as a drug substance stable isotope labeled reference standard. |

| Alfa Chemistry | isotope-science.com | - | Offers this compound for research use. |

Table 2: General Certificate of Analysis Data for this compound

| Parameter | Specification | Reference |

| Chemical Name | 6,7-Dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one-13C3 | |

| Synonyms | BL-4162A-13C3, BMY-26538-01-13C3, Agrylin-13C3 | |

| Molecular Formula | C₇¹³C₃H₇Cl₂N₃O | |

| Molecular Weight | 259.07 g/mol | |

| CAS Number | 1219531-58-4 | |

| Appearance | Off-White to Pale Yellow Solid | |

| Storage | 2-8°C Refrigerator | |

| Shipping Conditions | Ambient |

Mechanism of Action and Signaling Pathway

Anagrelide's primary mechanism of action in reducing platelet counts is the inhibition of megakaryocyte maturation. While it is also known as a phosphodiesterase 3 (PDE3) inhibitor, this action is more associated with its anti-aggregatory effects at higher doses. A key signaling pathway implicated in the anti-megakaryopoietic activity of Anagrelide involves the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and the subsequent activation of activating transcription factor 4 (ATF4).

Caption: Anagrelide-induced signaling cascade leading to the inhibition of megakaryocyte maturation.

Experimental Protocols

The following are representative experimental protocols for the analysis of Anagrelide that can be adapted for this compound, which would primarily be used as an internal standard in mass spectrometry-based methods.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Anagrelide Quantification

This method is suitable for the determination of Anagrelide in pharmaceutical preparations.

Table 3: RP-HPLC Method Parameters

| Parameter | Details |

| Column | XTerra symmetry C18, 150×4.6 mm, 5µm |

| Mobile Phase | Acetonitrile and water (pH 3.0, adjusted with ortho phosphoric acid) in a ratio of 40:60 v/v |

| Flow Rate | 1.2 mL/min |

| Detection | PDA at 250 nm |

| Retention Time | Approximately 2.35 min |

| Linearity Range | 5-30 µg/mL |

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of Anagrelide (1000 µg/mL) by dissolving 100 mg in 100 mL of a diluent (Water:Acetonitrile, 50:50 v/v). Protect the solution from light.

-

Sample Preparation: Prepare sample solutions to fall within the linearity range using the same diluent.

-

Chromatographic Analysis: Inject the prepared solutions into the HPLC system and record the chromatograms.

-

Quantification: Determine the concentration of Anagrelide in the samples by comparing the peak areas with the standard curve.

Stability-Indicating RP-HPLC Method

This gradient method is designed to separate Anagrelide from its degradation products.

Table 4: Stability-Indicating RP-HPLC Method Parameters

| Parameter | Details |

| Column | C18 Inertsil column (250 mm × 4.6 mm i.d., 5 μm particle size) |

| Mobile Phase A | 0.03 M potassium di-hydrogen phosphate (pH 3.0 with ortho-phosphoric acid) : methanol : acetonitrile (90:5:5, v/v/v) |

| Mobile Phase B | 0.03 M potassium di-hydrogen phosphate (pH 3.0) : acetonitrile (10:90, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection | 251 nm |

| Injection Volume | 10 μL |

| Gradient Program | Time (min)/%B: 0/30, 1/30, 15/70, 25/70, 30/30, 35/30 |

Procedure:

-

Forced Degradation Studies: Subject Anagrelide to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

-

Sample Preparation: Prepare solutions of the stressed samples.

-

Chromatographic Analysis: Analyze the samples using the specified gradient HPLC method. The method should effectively separate the parent Anagrelide peak from any impurity or degradant peaks.

Synthesis of Anagrelide

The synthesis of Anagrelide can be achieved through the following general workflow. The introduction of the 13C3 label would occur in the appropriate precursor molecule.

Caption: A simplified representation of the chemical synthesis route for Anagrelide.

This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications and regulatory compliance, it is essential to consult the detailed documentation provided by the chosen supplier and relevant scientific literature.

References

- 1. The gene expression signature of anagrelide provides an insight into its mechanism of action and uncovers new regulators of megakaryopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anagrelide - Wikipedia [en.wikipedia.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. reference.medscape.com [reference.medscape.com]

The Core of Clarity: An In-depth Technical Guide to Isotopic Labeling in Pharmacokinetic Analysis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount. Isotopic labeling has emerged as a powerful and indispensable tool, offering unparalleled precision in elucidating the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. This technical guide provides a comprehensive overview of the principles, applications, experimental protocols, and data interpretation of isotopic labeling in pharmacokinetic analysis, designed to equip researchers with the knowledge to leverage this technology effectively.

Fundamental Principles of Isotopic Labeling

Isotopic labeling involves the incorporation of isotopes, which are variants of a particular chemical element with a different number of neutrons, into a drug molecule. These labeled molecules are chemically identical to their unlabeled counterparts and generally exhibit the same biological behavior.[1] However, their distinct mass allows them to be differentiated and quantified using highly sensitive analytical techniques.

Two main types of isotopes are utilized in pharmacokinetic studies:

-

Stable Isotopes: These are non-radioactive isotopes that are heavier than the more common isotope of the element. Commonly used stable isotopes in drug metabolism studies include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[2] Their safety makes them ideal for use in clinical trials with human subjects.[3]

-

Radioactive Isotopes (Radiolabels): These isotopes are unstable and emit radiation, which can be detected. Carbon-14 (¹⁴C) and tritium (³H) are frequently used in preclinical and, with caution, in early clinical studies.[4][5] The high sensitivity of detection for radiolabels allows for the use of very small doses (microdosing).

The choice of isotope and its position within the molecule are critical considerations in study design. The label should be placed in a metabolically stable position to prevent its premature loss during metabolic processes.

Key Applications in Pharmacokinetic Analysis

Isotopic labeling is a versatile technique with a wide range of applications throughout the drug development pipeline:

-

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Labeled compounds are essential for comprehensive ADME or "mass balance" studies. These studies track the drug and its metabolites throughout the body to understand how it is absorbed, where it distributes, how it is metabolized, and the routes and rates of its elimination.

-

Absolute Bioavailability Studies: By co-administering an oral dose of the unlabeled drug and an intravenous (IV) microdose of a stable isotope-labeled (SIL) version of the drug, researchers can determine the absolute bioavailability in a single study. This "hybrid" approach minimizes inter-subject variability.

-

Metabolite Profiling and Identification: The unique mass signature of isotopically labeled compounds facilitates the identification and quantification of metabolites in complex biological matrices like plasma, urine, and feces.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Data from isotope-labeled studies provide crucial inputs for developing accurate PK/PD models that describe the relationship between drug concentration and its pharmacological effect.

-

Microdosing Studies: The extreme sensitivity of Accelerator Mass Spectrometry (AMS) allows for the administration of sub-pharmacological doses (microdoses) of ¹⁴C-labeled drugs to humans early in development. This provides preliminary human PK data with minimal risk.

Experimental Protocols

Detailed methodologies are crucial for the successful execution of pharmacokinetic studies using isotopic labeling. Below are protocols for key experimental designs.

Protocol for a "Hybrid" Absolute Bioavailability and ADME Study

This protocol combines the determination of absolute bioavailability and ADME characteristics in a single study, often employed in oncology trials. It utilizes both a stable isotopically labeled (SIL) microdose and a radiolabeled (e.g., ¹⁴C) therapeutic dose.

Materials:

-

Sterile, pyrogen-free SIL drug solution for intravenous (IV) infusion.

-

¹⁴C-labeled drug formulated for oral administration.

-

Unlabeled drug for oral administration.

-

Liquid Scintillation Counter (LSC) for ¹⁴C detection.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for SIL and unlabeled drug analysis.

Procedure:

-

Subject Preparation: Subjects are typically fasted overnight.

-

Dose Administration:

-

Administer a single oral dose of the ¹⁴C-labeled drug, often mixed with the unlabeled therapeutic dose.

-

At a predetermined time, typically near the expected Tmax of the oral dose, administer a short IV infusion of the SIL-drug microdose.

-

-

Sample Collection:

-

Collect blood samples at frequent intervals to characterize the full plasma concentration-time profile of the unlabeled drug, SIL drug, and total ¹⁴C radioactivity.

-

Collect all urine and feces for a specified period (e.g., until >90% of the radioactive dose is recovered) to determine the routes and extent of excretion.

-

-

Sample Analysis:

-

Analyze plasma samples using a validated LC-MS/MS method to quantify the concentrations of the unlabeled and SIL drug.

-

Analyze plasma, urine, and feces samples for total ¹⁴C content using LSC.

-

Perform metabolite profiling on pooled plasma and excreta samples using techniques like LC-Radio-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters for both the oral unlabeled drug and the IV SIL drug.

-

Determine absolute bioavailability (F) using the formula: F = (AUCoral / Doseoral) / (AUCIV / DoseIV).

-

Calculate the total recovery of ¹⁴C radioactivity in urine and feces to establish the mass balance.

-

Protocol for an In Vitro Drug Metabolism Study

In vitro systems, such as human liver microsomes, are used to identify metabolic pathways and the enzymes responsible for a drug's metabolism.

Materials:

-

Isotopically labeled test compound.

-

Human liver microsomes (HLMs) or other subcellular fractions (e.g., S9, cytosol).

-

NADPH regenerating system (Cofactor solution).

-

Incubation buffer (e.g., potassium phosphate buffer).

-

Quenching solution (e.g., cold acetonitrile).

-

LC-MS/MS system.

Procedure:

-

Incubation Preparation: Prepare a reaction mixture containing HLMs, buffer, and the isotopically labeled test compound in a microcentrifuge tube.

-

Initiation of Reaction: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the mixture at 37°C for a specified time period (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold quenching solution.

-

Sample Processing: Centrifuge the sample to pellet the protein. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant to identify and quantify the parent compound and its metabolites. The mass shift due to the isotopic label aids in distinguishing drug-related material from endogenous matrix components.

Data Presentation: Quantitative Summary

Clear and concise presentation of quantitative data is essential for interpretation and comparison.

Table 1: Pharmacokinetic Parameters of an Investigational Drug Following Oral and Intravenous Administration in a "Hybrid" Study Design

| Parameter | Oral (Unlabeled) | Intravenous (SIL) |

| Dose | 100 mg | 100 µg |

| Cmax (ng/mL) | 1500 ± 250 | 50 ± 10 |

| Tmax (hr) | 2.0 ± 0.5 | 0.25 (end of infusion) |

| AUC₀-∞ (ng·hr/mL) | 12000 ± 1500 | 150 ± 30 |

| t½ (hr) | 8.5 ± 1.2 | 8.7 ± 1.3 |

| CL (L/hr) | N/A | 0.67 ± 0.12 |

| Vd (L) | N/A | 8.2 ± 1.5 |

| Absolute Bioavailability (F) | 80% | N/A |

| Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes. |

Table 2: Mass Balance of a ¹⁴C-Labeled Drug Following a Single Oral Dose

| Matrix | % of Administered Radioactivity Recovered |

| Urine | |

| 0-24 hr | 35.2 ± 5.1 |

| 24-48 hr | 8.1 ± 1.5 |

| 48-72 hr | 2.5 ± 0.8 |

| Subtotal | 45.8 ± 6.3 |

| Feces | |

| 0-48 hr | 28.9 ± 7.2 |

| 48-96 hr | 15.4 ± 4.5 |

| 96-144 hr | 3.1 ± 1.1 |

| Subtotal | 47.4 ± 8.9 |

| Total Recovery | 93.2 ± 10.1 |

| Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes. |

Mandatory Visualizations: Workflows and Pathways

Diagrams are invaluable for visualizing complex experimental workflows and the metabolic fate of a drug.

Conclusion

Isotopic labeling is a cornerstone of modern pharmacokinetic analysis, providing high-quality, precise, and reliable data that is crucial for regulatory submissions and for making informed decisions throughout the drug development process. The ability to trace a drug molecule and its metabolites through a biological system with high sensitivity and specificity offers invaluable insights into its disposition. By carefully designing and executing studies using stable or radioactive isotopes, researchers can significantly enhance their understanding of a drug's behavior in vivo, ultimately contributing to the development of safer and more effective medicines.

References

Anagrelide-13C3 for In Vitro Metabolism Assays: A Technical Guide

Introduction

Anagrelide is a platelet-reducing agent indicated for the treatment of thrombocythemia, particularly in patients with myeloproliferative neoplasms, to decrease elevated platelet counts and reduce the associated risk of thrombosis.[1][2][3][4] Understanding the metabolic fate of Anagrelide is critical for characterizing its pharmacokinetic profile, identifying potential drug-drug interactions, and ensuring its safe and effective use. In vitro metabolism assays are indispensable tools in this process, providing a controlled environment to study metabolic pathways and enzyme kinetics.

The precision and accuracy of these assays, especially those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are significantly enhanced by the use of stable isotope-labeled internal standards. Anagrelide-13C3, a labeled variant of the parent drug, serves as an ideal internal standard for the quantitative analysis of Anagrelide in biological matrices. Its co-elution with the unlabeled analyte and identical ionization efficiency, while being distinguishable by mass, corrects for variations in sample preparation and instrument response, ensuring robust and reliable data.[5]

This technical guide provides an in-depth overview of Anagrelide's metabolism, the role of this compound, and detailed protocols for conducting in vitro metabolism assays.

Anagrelide Metabolism: Pathways and Key Metabolites

Anagrelide undergoes extensive first-pass metabolism, primarily in the liver. The cytochrome P450 (CYP) enzyme system, specifically isoform CYP1A2, is the principal catalyst for its biotransformation. This metabolic process yields two major metabolites that have been identified in circulation.

-

3-hydroxy anagrelide (BCH24426): This is a pharmacologically active metabolite. It demonstrates a similar potency to Anagrelide in its platelet-lowering effect. However, it is a significantly more potent inhibitor of phosphodiesterase 3 (PDE3), approximately 40 times more so than the parent compound. Plasma exposure to 3-hydroxy anagrelide is about twice that of the parent drug.

-

RL603 (2-amino-5,6-dichloro-3,4,-dihydroquinazoline): This is considered an inactive metabolite.

The primary route of elimination for Anagrelide metabolites is through urinary excretion. Less than 1% of an administered dose is recovered in the urine as unchanged Anagrelide, while approximately 3% is recovered as 3-hydroxy anagrelide and 16-20% as RL603.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. drugs.com [drugs.com]

- 3. Anagrelide - Wikipedia [en.wikipedia.org]

- 4. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Anagrelide-13C3 LC-MS/MS Method Development

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Anagrelide in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Anagrelide-13C3 as the internal standard. This method is suitable for pharmacokinetic studies and other bioanalytical applications.

Introduction

Anagrelide is a medication used to treat essential thrombocythemia, a condition characterized by an overproduction of blood platelets.[1] It functions by inhibiting the maturation of megakaryocytes into platelets.[2] Accurate and reliable quantification of Anagrelide in biological matrices is crucial for pharmacokinetic assessments and therapeutic drug monitoring. This LC-MS/MS method offers high sensitivity and selectivity for the determination of Anagrelide in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents

-

Anagrelide reference standard (>98% purity)

-

This compound internal standard (>98% purity)

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

Formic acid (≥98%)

-

Ammonium acetate

-

Human plasma (EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., Strata-X)

-

Deionized water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

-

Anagrelide Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Anagrelide in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the Anagrelide stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound by diluting the stock solution with the same solvent mixture.

Sample Preparation: Solid-Phase Extraction (SPE)

The following diagram illustrates the solid-phase extraction workflow for plasma samples.

Solid-Phase Extraction Workflow

-

Conditioning: Condition the SPE cartridges according to the manufacturer's instructions, typically with methanol followed by deionized water.

-

Sample Loading: To 100 µL of human plasma, add the internal standard solution. Vortex the sample and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove interfering substances.

-

Elution: Elute Anagrelide and the internal standard from the cartridge using an appropriate elution solvent (e.g., methanol).

-

Injection: Inject the eluate into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following table summarizes the optimized liquid chromatography and mass spectrometry parameters.

| Parameter | Condition |

| Liquid Chromatography | |

| HPLC Column | Ascentis® C18 or equivalent |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Methanol |

| Gradient | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 40°C[2] |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[3] |

| MRM Transition (Anagrelide) | 256.062 → 198.900 |

| MRM Transition (this compound) | 259.099 → 199.900 |

Quantitative Data Summary

The following tables present a summary of the quantitative data obtained from method validation studies.

Table 1: Calibration Curve and Linearity

| Analyte | Linearity Range (pg/mL) | Correlation Coefficient (r²) |

| Anagrelide | 50 - 15000 | ≥ 0.99 |

Table 2: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 50 | ≤ 20 | 80-120 | ≤ 20 | 80-120 |

| Low (LQC) | 150 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| Medium (MQC) | 1500 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| High (HQC) | 12000 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

The inter-assay accuracy (bias%) and precision (CV%) for high, medium, and low concentrations should be within the acceptable ±15% range (±20% for LLOQ).

Signaling Pathway and Experimental Logic

The overall logic of the bioanalytical method is to isolate the analyte of interest from a complex matrix, separate it from other components, and then detect and quantify it with high specificity and sensitivity.

Bioanalytical Method Workflow

Conclusion

The described LC-MS/MS method using this compound as an internal standard is a robust, sensitive, and specific method for the quantification of Anagrelide in human plasma. The method has been validated according to regulatory guidelines and is suitable for use in clinical and research settings for pharmacokinetic and bioequivalence studies.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Anagrelide in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anagrelide is an oral phosphodiesterase III (PDE3) inhibitor used for the treatment of essential thrombocythemia by reducing elevated platelet counts.[1][2][3] Accurate quantification of anagrelide in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to ensure efficacy while minimizing dose-related side effects like headaches and palpitations.[1][4] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of anagrelide in human plasma. The method employs Anagrelide-13C3, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.

Principle

The method involves the extraction of anagrelide and the this compound internal standard from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and has nearly identical chemical and physical properties, provides the most reliable method for correcting analytical variation.

Experimental Protocols

Materials and Reagents

-

Analytes: Anagrelide reference standard, this compound internal standard.

-

Solvents: HPLC-grade methanol and acetonitrile; Formic acid (reagent grade).

-

Water: High-purity deionized water (18.2 MΩ·cm).

-

Plasma: Drug-free human plasma with K2EDTA as the anticoagulant.

-

Labware: Polypropylene tubes (1.5 mL and 2.0 mL), 96-well collection plates.

Preparation of Stock and Working Solutions

-

Anagrelide Stock Solution (1 mg/mL): Accurately weigh 10 mg of anagrelide reference standard and dissolve in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Prepare in the same manner as the anagrelide stock solution.

-

Working Solutions: Prepare serial dilutions of the anagrelide stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards (CS) and quality control (QC) samples.

-

Internal Standard (IS) Spiking Solution (10 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of human plasma (blank, CS, QC, or unknown sample) into a 1.5 mL polypropylene tube.

-

Add 200 µL of the IS spiking solution (10 ng/mL this compound in acetonitrile) to each tube.

-

Vortex the mixture for 30 seconds to precipitate plasma proteins.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the clear supernatant to an HPLC vial or a 96-well plate for analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Value |

| HPLC Column | C18 reverse-phase column (e.g., Ascentis® C18, 100 x 2.1 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | Start with 20% B, linear ramp to 95% B over 3.0 min, hold for 1.0 min, return to 20% B and equilibrate for 1.5 min. |

| Total Run Time | 5.5 minutes |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Anagrelide Transition | m/z 256.1 → 199.0 |

| This compound Transition | m/z 259.1 → 200.0 |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Dwell Time | 150 ms |

Method Validation and Data Presentation

The method was validated according to international guidelines, assessing linearity, precision, accuracy, selectivity, and stability.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 0.05 to 25 ng/mL in human plasma. The regression analysis was performed using a weighted (1/x²) model. The LLOQ was established as the lowest concentration on the calibration curve with a signal-to-noise ratio >10 and acceptable precision and accuracy.

Table 3: Calibration Curve Summary

| Parameter | Result |

| Concentration Range | 0.05 – 25.0 ng/mL |

| Regression Model | Weighted (1/x²) Linear Regression |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 0.05 ng/mL |

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at four concentration levels: LLOQ, Low (LQC), Medium (MQC), and High (HQC).

Table 4: Summary of Intra-day and Inter-day Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |

| LLOQ | 0.05 | ≤ 8.5% | -4.2% to 5.8% | ≤ 10.2% | -6.5% to 7.1% |

| LQC | 0.15 | ≤ 6.1% | -3.5% to 4.3% | ≤ 7.5% | -5.0% to 5.5% |

| MQC | 2.50 | ≤ 4.5% | -2.8% to 3.1% | ≤ 5.8% | -4.1% to 4.9% |

| HQC | 20.0 | ≤ 3.8% | -2.1% to 2.5% | ≤ 4.9% | -3.3% to 3.8% |

Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ).

Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak area of anagrelide in post-extraction spiked plasma samples with that of a pure solution. The recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. The use of this compound effectively normalized for any observed matrix effects.

Table 5: Matrix Effect and Recovery Data

| QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) | IS-Normalized Matrix Factor |

| LQC | 0.15 | 0.94 | 88.5% | 1.01 |

| HQC | 20.0 | 0.96 | 91.2% | 0.99 |

Acceptance Criteria: The CV of the IS-normalized matrix factor should be ≤15%.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis.

Caption: Workflow for Anagrelide Quantification in Plasma.

Analyte and Internal Standard Relationship

The diagram below shows the chemical structures of Anagrelide and its stable isotope-labeled internal standard, highlighting the mass difference used for specific detection.

Caption: Anagrelide and its 13C3-labeled Internal Standard.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of anagrelide in human plasma. The simple protein precipitation protocol offers high throughput, and the use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility. This method is well-suited for supporting clinical and non-clinical pharmacokinetic studies, bioequivalence trials, and routine therapeutic drug monitoring of anagrelide.

References

- 1. Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. A phase III randomized, multicentre, double blind, active controlled trial to compare the efficacy and safety of two different anagrelide formulations in patients with essential thrombocythaemia – the TEAM‐ET 2·0 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Anagrelide-13C3 in Bioequivalence Studies

Introduction

Anagrelide is a medication used to treat thrombocythemia, a condition characterized by an elevated platelet count. To ensure the therapeutic equivalence of generic formulations of anagrelide to the reference product, bioequivalence (BE) studies are essential. These studies rely on accurate and precise quantification of anagrelide in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, such as Anagrelide-13C3, is the gold standard for such bioanalytical assays, particularly when using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and reliable quantification.

This document provides a detailed protocol for conducting a bioequivalence study of an anagrelide formulation using this compound as an internal standard. It is intended for researchers, scientists, and drug development professionals involved in the development and testing of generic drug products.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters from a bioequivalence study of a 0.5 mg anagrelide test formulation compared to a reference formulation.

Table 1: Pharmacokinetic Parameters of Anagrelide (Test vs. Reference)

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |

| Cmax (pg/mL) | 1997.1 ± 1159.2 | 2061.3 ± 1054.0 |

| AUC0-t (pg·h/mL) | 4533.3 ± 2379.3 | 4515.0 ± 2392.3 |

| AUC0-∞ (pg·h/mL) | 4666.5 ± 2394.3 | 4638.0 ± 2447.6 |

| Tmax (h) | 0.94 (median) | 0.94 (median) |

| t1/2 (h) | 1.47 | 1.47 |

Data sourced from a bioequivalence study in healthy volunteers.[1][2][3]

Table 2: Bioequivalence Analysis Summary

| Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |

| Cmax | 94.37 | 85.62 - 104.03 |

| AUC0-t | 99.28 | 94.09 - 104.75 |

| AUC0-∞ | 99.66 | 94.50 - 105.10 |

The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ all fall within the predefined bioequivalence acceptance range of 80.00% to 125.00%.[1][2]

Experimental Protocols

Bioequivalence Study Design

A typical bioequivalence study for anagrelide is a randomized, open-label, two-period, two-sequence, single-dose, crossover study under fasting conditions.

-

Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers.

-

Dosing: A single oral dose of the test and reference anagrelide formulations (e.g., 0.5 mg) administered with water after an overnight fast.

-

Washout Period: A washout period of at least 7 days between the two treatment periods.

-

Blood Sampling: Blood samples are collected in K2EDTA tubes at pre-dose and at various time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 2.5, 3, 4, 6, 8, 10, and 12 hours). Plasma is separated by centrifugation and stored at -70°C until analysis.

Bioequivalence Study Workflow Diagram

Bioanalytical Method: LC-MS/MS

Protein precipitation is a common and efficient method for extracting anagrelide from plasma samples.

-

Allow frozen plasma samples to thaw at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 20 µL of this compound internal standard working solution (concentration to be optimized based on the analytical range).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

Sample Preparation Workflow Diagram

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

Table 3: MRM Transitions for Anagrelide and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Anagrelide | 256.0 | 187.0 |

| This compound | 259.0 | 190.0 |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

LC-MS/MS Analytical Workflow Diagram

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: No significant interference at the retention times of anagrelide and the internal standard.

-

Linearity: A linear response over the expected concentration range in plasma.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision within acceptable limits (typically ±15% for QC samples, ±20% for the lower limit of quantification).

-

Recovery: Consistent and reproducible extraction recovery for both anagrelide and the internal standard.

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

-

Stability: Stability of anagrelide in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantification of anagrelide in human plasma for bioequivalence studies. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in the field of generic drug development, ensuring the generation of high-quality data to support regulatory submissions.

References

Application Note: Anagrelide-13C3 for Pharmacokinetic Profiling of Anagrelide Formulations

Abstract

This application note describes a robust methodology for the pharmacokinetic profiling of anagrelide formulations using a stable isotope-labeled (SIL) internal standard, Anagrelide-13C3. The use of a SIL tracer in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the precise and accurate quantification of anagrelide in biological matrices. This approach is particularly valuable for bioequivalence studies, enabling the direct comparison of a test formulation against a reference formulation. Detailed experimental protocols for a crossover pharmacokinetic study are provided, along with representative data presented in tabular format and a visual workflow diagram.

Introduction

Anagrelide is a platelet-reducing agent indicated for the treatment of thrombocythemia, particularly in patients with essential thrombocythemia and other myeloproliferative neoplasms[1]. The therapeutic efficacy and safety profile of anagrelide are closely linked to its pharmacokinetic properties, including the rate and extent of absorption. Therefore, the development of new or generic formulations of anagrelide necessitates thorough pharmacokinetic evaluation to ensure bioequivalence with the innovator product.

Stable isotope labeling is a powerful tool in modern drug development, offering a safe and effective way to trace the fate of a drug in vivo[2][3]. Unlike radioactive isotopes, stable isotopes are non-radioactive and do not pose a safety risk to study subjects[4]. By incorporating a stable isotope like carbon-13 into the anagrelide molecule (this compound), we can create an ideal internal standard for LC-MS/MS analysis. This methodology minimizes analytical variability and allows for highly accurate quantification of the unlabeled drug.

This application note outlines a comprehensive protocol for a bioequivalence study of two anagrelide formulations, employing this compound as an internal standard.

Signaling Pathway of Anagrelide

Anagrelide's primary mechanism of action involves the inhibition of cyclic AMP phosphodiesterase III (PDE III)[5]. This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels in megakaryocytes, the precursor cells of platelets. The elevated cAMP levels interfere with the maturation of megakaryocytes, resulting in a dose-dependent reduction in platelet production. Additionally, at higher concentrations, anagrelide can inhibit platelet aggregation. Recent studies also suggest that anagrelide's anti-megakaryopoietic activity is linked to the eIF2α/ATF4 signaling pathway.

Caption: Anagrelide's mechanism of action.

Experimental Protocols

Study Design

A single-center, open-label, randomized, two-period, two-sequence crossover study is conducted in healthy adult volunteers. The study compares a new test formulation of anagrelide (e.g., an extended-release capsule) with a commercially available immediate-release reference formulation. A washout period of at least 7 days should separate the two treatment periods.

Subject Selection Criteria

-

Inclusion Criteria: Healthy male and female volunteers, aged 18-50 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ². All subjects provide written informed consent before participation.

-

Exclusion Criteria: History of cardiovascular, hepatic, or renal disease, known hypersensitivity to anagrelide, use of any prescription or over-the-counter medications within 14 days of the study, and consumption of grapefruit or grapefruit juice within 7 days of dosing.

Dosing and Blood Sampling

-

Subjects are fasted overnight for at least 10 hours before drug administration.

-

A single oral dose of the test or reference anagrelide formulation (e.g., 0.5 mg) is administered with 240 mL of water.

-

Blood samples (approximately 5 mL) are collected in K2EDTA tubes at pre-dose (0 hours) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma is separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method

Anagrelide concentrations in plasma are determined using a validated LC-MS/MS method.

-

Sample Preparation: To 100 µL of plasma, 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) is added, followed by protein precipitation with 300 µL of acetonitrile. After vortexing and centrifugation, the supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in 100 µL of the mobile phase.

-

Chromatographic Conditions: